molecular formula C12H12BrNO2 B8343051 6-Bromo-1-(carboxyethyl)methyl-1h-indole

6-Bromo-1-(carboxyethyl)methyl-1h-indole

Cat. No.: B8343051
M. Wt: 282.13 g/mol
InChI Key: ZRIQHSFHKNOSQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-(carboxyethyl)methyl-1H-indole is a brominated indole derivative featuring a carboxyethylmethyl group (-CH2CH2COOH) attached to the nitrogen atom of the indole core. The bromine atom at position 6 and the carboxylic acid-containing side chain suggest applications in medicinal chemistry, particularly as a building block for drug discovery or biochemical probes. The carboxyethyl group enhances polarity and solubility compared to simpler alkyl-substituted indoles, which may influence its pharmacokinetic behavior .

Properties

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-(6-bromoindol-1-yl)butanoic acid

InChI

InChI=1S/C12H12BrNO2/c13-10-4-3-9-5-7-14(11(9)8-10)6-1-2-12(15)16/h3-5,7-8H,1-2,6H2,(H,15,16)

InChI Key

ZRIQHSFHKNOSQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCCC(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogs differ in substituent type, position, and functional groups (Table 1).

Table 1: Structural Comparison of 6-Bromoindole Derivatives

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Bromo-1-(carboxyethyl)methyl-1H-indole 1-(2-carboxyethyl)methyl C12H12BrNO2* 298.14* High polarity, potential drug intermediate N/A
6-Bromo-N-propionyltryptamine N-propionyl (amide linkage) C13H15BrN2O 317.03 Neuroactive compound; used in alkaloid studies
6-Bromo-1-methyl-1H-indole 1-methyl C9H8BrN 210.07 Lipophilic; used in organic synthesis
6-Bromo-1H-indole-2,3-dione 2,3-dione C8H4BrNO2 226.03 Electron-deficient core; precursor for heterocycles
6-Bromo-5-methyl-1H-indole 5-methyl C9H8BrN 210.07 Enhanced steric hindrance; material science applications

*Note: The molecular formula and weight for 6-Bromo-1-(carboxyethyl)methyl-1H-indole are inferred based on structural similarity to analogs.

Key Observations:
  • Substituent Effects on Polarity : The carboxyethyl group in the target compound introduces a carboxylic acid moiety, significantly increasing hydrophilicity compared to methyl or acetyl-substituted analogs (e.g., 6-Bromo-1-methyl-1H-indole) .
  • Biological Relevance : Amide-linked derivatives like 6-Bromo-N-propionyltryptamine exhibit neuroactive properties, suggesting that the carboxyethylmethyl variant could serve as a precursor for peptidomimetics or enzyme inhibitors .
  • Synthetic Utility : 6-Bromo-1H-indole-2,3-dione’s diketone structure enables diverse reactivity, whereas the carboxyethylmethyl group may facilitate conjugation reactions (e.g., esterification, amidation) .

Physicochemical Properties

Solubility :

  • The carboxylic acid group in 6-Bromo-1-(carboxyethyl)methyl-1H-indole enhances aqueous solubility compared to non-polar analogs like 6-Bromo-1-methyl-1H-indole (logP ~2.8 for methyl vs. ~1.5 estimated for carboxyethylmethyl) .
  • Derivatives with electron-withdrawing groups (e.g., 6-Bromo-1H-indole-2,3-dione) exhibit lower solubility in organic solvents due to increased polarity .

Acidity :

  • The carboxylic acid (pKa ~4-5) in the target compound allows pH-dependent ionization, a feature absent in methyl or acetyl-substituted analogs. This property is critical for drug formulation and receptor binding .

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